1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide
Description
1-(4-Chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a heterocyclic compound featuring a cyclopentane carboxamide core linked to a 4-chlorophenyl group and a thieno[3,4-c]pyrazole moiety substituted with a phenyl ring. Notably, analogs of this compound, such as the 5,5-dioxido derivative (CAS 450338-32-6, referred to as TH301), have been explored for selective agonism against cryptochrome (CRY) receptors, particularly CRY2 over CRY1, in circadian rhythm modulation studies . The presence of the thieno-pyrazole system and chlorophenyl substituent suggests interactions with hydrophobic binding pockets in target proteins, while the cyclopentane carboxamide backbone may contribute to metabolic stability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-29-15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKKCGFARUESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the cyclopentane-1-carboxamide moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Key Findings from Comparative Studies
Substituent Effects on Selectivity and Potency
- Chlorophenyl vs. Methoxyphenyl : The substitution of 4-chlorophenyl with 4-methoxyphenyl (e.g., TH301 and DYX ligand) enhances CRY2 selectivity, likely due to improved hydrogen bonding or steric compatibility with CRY2’s binding site .
Heterocyclic System Modifications
- Replacement of the thieno-pyrazole system with triazolo-thiazine (as in ’s compound) introduces additional nitrogen atoms, which may alter electronic properties and binding kinetics.
- Fluorophenyl analogs () prioritize fluorine’s electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to chlorophenyl derivatives .
Pharmacological Trends
Biological Activity
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a synthetic compound belonging to the thienopyrazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural characteristics of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C₁₆H₁₇ClN₄O₃S, with a molecular weight of approximately 380.8 g/mol. The IUPAC name is N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide. Its structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄O₃S |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide |
| CAS Number | 946354-16-1 |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition alters cellular signaling pathways, which may contribute to its therapeutic effects against various diseases.
2. Antimicrobial Properties:
Preliminary studies indicate that the compound exhibits antimicrobial activity by inhibiting enzymes critical for bacterial cell wall synthesis. This suggests potential applications in treating bacterial infections.
3. Anti-inflammatory Effects:
Research indicates that the compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing nitric oxide production in activated microglia. This mechanism may be particularly relevant in neuroinflammatory conditions such as Parkinson's disease.
Research Findings
Recent studies have explored the biological implications of this compound:
Case Study 1: Neuroprotective Effects
A study demonstrated that the compound significantly attenuated nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective role against neuroinflammation .
Case Study 2: Anticancer Activity
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. These findings support its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
